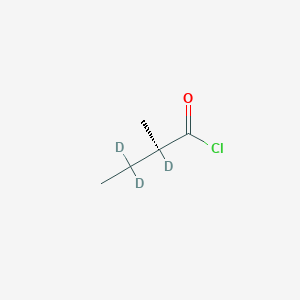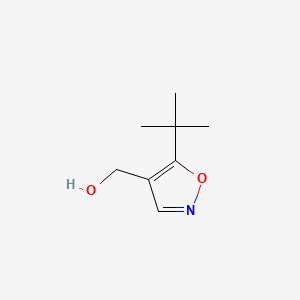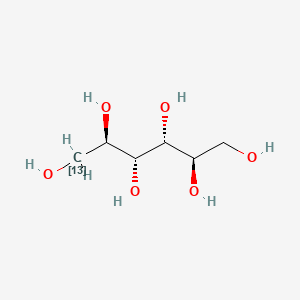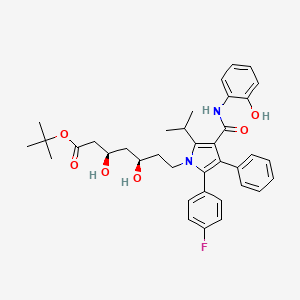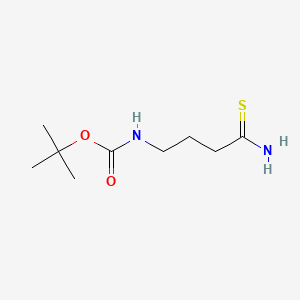![molecular formula C5H10O5 B583941 D-[1,3-<sup>13</sup>C<sub>2</sub>]リボース CAS No. 478511-79-4](/img/structure/B583941.png)
D-[1,3-13C2]リボース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Efficient biosynthesis of D-ribose has been achieved using a novel co-feeding strategy in Bacillus subtilis without acid formation . This strategy is critical as it affects the cell concentration, the productivity of D-ribose, and especially the formation of by-products .Molecular Structure Analysis
D-ribose is a monosaccharide with five carbons, thus called a pentose sugar . Its molecular formula is represented as C5H10O5 . The structural formula of ribose can be represented in two forms: Linear and cyclic .Chemical Reactions Analysis
D-ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is involved in the production of adenosine triphosphate, the energy-carrying molecule generated by cellular respiration and by the pentose phosphate pathway .Physical and Chemical Properties Analysis
D-ribose is a white, crystalline solid that is highly soluble in water . It has a sweet taste, similar to other sugars, and is often used as a sweetening agent in food and beverage products .科学的研究の応用
うっ血性心不全(CHF)の管理
D-リボースは、うっ血性心不全(CHF)の管理における潜在的な臨床応用が期待されています。 D-リボースは呼吸器系にとって必須成分であり、そのサプリメントは有益な効果をもたらす可能性があります . CHFは、疾患関連の死亡の主要な原因であり続けており、D-リボースはこの状態の管理に役割を果たす可能性があります .
糖尿病の管理
D-リボースは、糖尿病とその合併症の管理においても有望な結果を示しています . D-リボースは骨格系の一部であり、そのサプリメントは糖尿病の様々な合併症の管理に役立つ可能性があります .
心筋虚血再灌流後のリハビリテーション
D-リボースは、心筋虚血再灌流後のリハビリテーションに用いることができます . これは、血流の減少により心筋が損傷したり壊死したりする状態です。 D-リボースは回復プロセスを促進する可能性があります .
心臓血管疾患の治療
D-リボースは、心筋虚血後の心筋ATPレベルを再生し、拡張機能不全を改善することで、前臨床およびその後の臨床試験で有望な結果を示しています . これは、心臓血管疾患の治療に役立つ可能性があります .
収縮機能不全の治療
D-リボースは、収縮機能不全の治療に役立つ可能性があります . これは、心臓が十分な量の血液を循環系に送り出すのに十分な力でポンプできない状態です
作用機序
Target of Action
D-[1,3-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production processes . It plays a crucial role in the synthesis of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), which are essential components of cellular energy metabolism .
Mode of Action
D-[1,3-13C2]Ribose interacts with its targets by participating in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It is phosphorylated to yield ribose-5-phosphate, which contributes to ATP production through the nonoxidative phase of the PPP . It also participates in nucleotide synthesis, thus playing a fundamental role in various life processes .
Biochemical Pathways
D-[1,3-13C2]Ribose affects several biochemical pathways. It is involved in the pentose phosphate pathway, where it contributes to the production of NADPH and ribose 5-phosphate for nucleotide synthesis . It also plays a role in the D-ribose transport pathway, which is crucial for the transport of D-ribose across cell membranes .
Pharmacokinetics
D-[1,3-13C2]Ribose is rapidly absorbed with a high bioavailability . It is distributed throughout the body, reaching various tissues and cells where it participates in energy production . The elimination of D-[1,3-13C2]Ribose occurs through metabolic pathways, and a small percentage is excreted unchanged in the urine .
Result of Action
The action of D-[1,3-13C2]Ribose results in enhanced cellular energy levels, as it contributes to the production of ATP, the primary energy currency of cells . Disturbances in d-ribose metabolism have been linked to certain medical conditions, such as type 2 diabetes mellitus and cognitive dysfunction .
Action Environment
The action, efficacy, and stability of D-[1,3-13C2]Ribose can be influenced by various environmental factors. For instance, the presence of certain enzymes and co-factors can affect the rate at which D-[1,3-13C2]Ribose is metabolized . Additionally, factors such as pH and temperature can influence the stability of D-[1,3-13C2]Ribose .
特性
IUPAC Name |
(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-VNDXAVFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)

